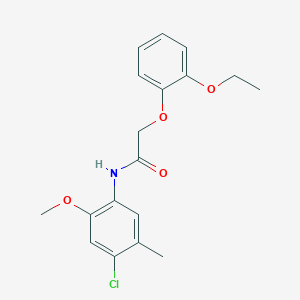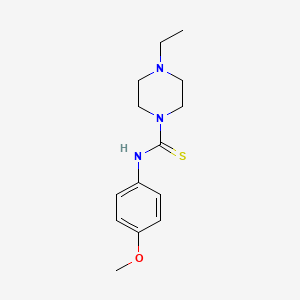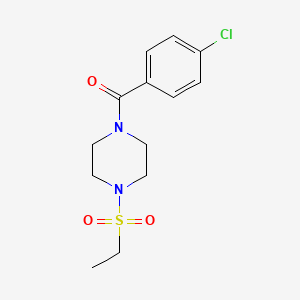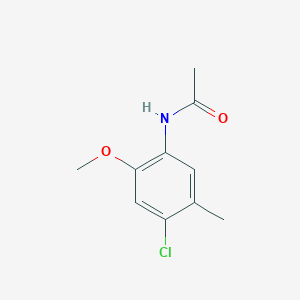![molecular formula C12H10ClNO4S2 B5630219 methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)
methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound. It is a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C18H14ClNO5S2 and it has a molar mass of 423.89 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C (in water), a predicted boiling point of 428.3±55.0 °C, a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C . It also has a refractive index of 1.579 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific cancer cell lines, offering a pathway to develop new chemotherapeutic agents. The structural flexibility of thiophene allows for the synthesis of analogs with enhanced bioavailability and reduced toxicity .
Anti-inflammatory Drugs
The anti-inflammatory potential of thiophene derivatives makes them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). By modulating the inflammatory pathways, these compounds can provide therapeutic benefits for conditions such as arthritis and other chronic inflammatory diseases .
Antimicrobial Activity
Research has shown that thiophene compounds exhibit significant antimicrobial activity. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern. The ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes is a key focus of this application .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their conductive properties are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be fine-tuned for specific applications .
Corrosion Inhibitors
Thiophene derivatives are also used as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing oxidative damage and prolonging the life of various metal components. This application is crucial in industries where metal preservation is essential .
Anesthetics and Sodium Channel Blockers
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. The modification of the thiophene structure can lead to compounds with specific pharmacokinetic properties suitable for local anesthesia .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is primarily used as a reagent or intermediate in organic synthesis reactions
Mode of Action
It’s known that it plays a crucial role in organic synthesis reactions .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .
Result of Action
The compound is primarily used as a reagent or intermediate in organic synthesis reactions . It can also be used as a precursor compound for photosensitizers and fluorescent dyes in photoelectrochemical research .
Action Environment
The compound should be handled and stored carefully due to its organic nature . It should be kept in a dark place, sealed in dry conditions, and at room temperature . Proper personal protective equipment, such as gloves and protective glasses, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFBQUJFMDZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5630143.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5630146.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630150.png)


![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5630164.png)




![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)
![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)

